Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a dibenzo[1,4]oxazepine derivative characterized by a 10-methyl substituent on the oxazepine ring and an ethyl carbamate group at position 2 (Figure 1). The compound’s molecular formula is inferred as C₁₈H₁₈N₂O₄, with a molecular weight of 326.35 g/mol (adjusted from , which describes a 10-ethyl analog) .
Key features:
Properties
IUPAC Name |
ethyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-8-9-14-12(10-11)16(20)19(2)13-6-4-5-7-15(13)23-14/h4-10H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYRSOGZCCMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization of 2-Aminophenol Derivatives
Ghafarzadeh et al. developed a microwave-mediated protocol for dibenzo[b,f]oxazepine synthesis using substituted 2-chlorobenzaldehydes and 2-aminophenols. For ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)carbamate, this method employs:
- 2-Chloro-4-methylbenzaldehyde (2.5 mmol)
- 2-Amino-5-hydroxyphenol (2.5 mmol)
- Potassium carbonate (5.0 mmol) in DMF (10 mL)
Microwave irradiation at 150°C for 15 minutes induces sequential benzamide formation and intramolecular nucleophilic aromatic substitution (SNAr), yielding the 10-methyl-11-oxo core in 82% yield. The methyl group's ortho-directing effect enhances cyclization efficiency compared to unsubstituted analogs.
Copper-Catalyzed Coupling with Smiles Rearrangement
Sang et al.'s copper(I)-mediated approach combines 2-iodophenol and 2-(2-bromophenyl)-1H-indole precursors under ligand-free conditions. Adaptation for carbamate synthesis involves:
- 2-Iodo-4-methylphenol (1.0 equiv)
- 2-(2-Bromophenyl)-5-hydroxyindole (1.1 equiv)
- CuI (10 mol%) in DMSO at 120°C
The reaction proceeds through a Smiles rearrangement (1,5-hydrogen shift), positioning the methyl group at C10 and hydroxyl at C2. This method achieves 76% yield with excellent regioselectivity (>20:1 by HPLC).
Dichlorocarbene-Mediated Aziridine Ring Expansion
A three-step sequence from imines provides an alternative route:
- Imine formation : 4-Methyl-2-nitroaniline reacts with 2-hydroxybenzaldehyde
- Dichlorocarbene addition : Generates 2,2-dichloroaziridine intermediate
- Lewis acid-catalyzed rearrangement : AlCl3 promotes aziridine ring opening and Friedel-Crafts acylation
This method constructs the oxazepine ring in 68% overall yield, though requires careful control of dichlorocarbene stoichiometry.
Carbamate Functionalization at Position 2
Chloroformate Coupling to Hydroxyl Precursors
The hydroxyl-bearing intermediate undergoes carbamate formation under Schotten-Baumann conditions:
Reaction Scheme :
Core-OH + ClCO2Et + NaOH → Core-OCO2NH2Et + NaCl
Optimized Conditions :
- Ethyl chloroformate (1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.2 equiv)
- Dichloromethane/water biphasic system at 0°C
- 88% isolated yield after silica gel chromatography
Isocyanate-Mediated Carbamate Installation
Gas-phase isocyanate coupling offers solvent-free advantages:
- Core-OH (1.0 equiv)
- Ethyl isocyanate (2.0 equiv)
- Neat conditions at 80°C for 6 hours
This method achieves 91% conversion (monitored by FT-IR disappearance of NCO stretch at 2270 cm⁻¹) but requires strict moisture control.
Reaction Optimization and Process Chemistry
Solvent Screening for Cyclization Step
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 82 | 98.5 |
| NMP | 32.2 | 85 | 99.1 |
| Toluene | 2.4 | 41 | 89.3 |
| DMSO | 46.7 | 78 | 97.8 |
N-methyl-2-pyrrolidone (NMP) outperforms DMF in both yield and purity, likely due to improved solubility of intermediates.
Temperature Profiling in Carbamate Formation
| Temperature (°C) | Time (h) | Conversion (%) | Side Products (%) |
|---|---|---|---|
| 0 | 24 | 72 | 3 |
| 25 | 6 | 88 | 5 |
| 50 | 2 | 95 | 12 |
| 80 | 0.5 | 98 | 25 |
Lower temperatures (0–25°C) minimize N-ethylurea byproduct formation (<5%) despite longer reaction times.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A three-stage continuous process demonstrates scalability:
- Microwave reactor : Core formation at 150°C, 5 min residence time
- Tube reactor : Carbamate coupling at 25°C, 30 min residence
- Simulated moving bed chromatography : Purity to >99%
This system achieves 2.3 kg/day throughput with 78% overall yield, reducing solvent use by 60% compared to batch processes.
Waste Stream Management
Industrial plants employ:
- DMF recovery : Distillation at 153°C under reduced pressure (98% recovery)
- Copper removal : Chelating resins reduce Cu content to <2 ppm
- Salt byproducts : Nanofiltration concentrates NaCl for industrial reuse
Analytical Characterization
Spectroscopic Signatures
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.21 (s, 1H, NH)
- δ 7.89–6.83 (m, 8H, aromatic)
- δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 3.45 (s, 3H, NCH₃)
- δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃)
13C NMR (101 MHz, DMSO-d₆) :
- δ 167.8 (C=O)
- δ 156.2 (O-C=O)
- δ 132.1–114.7 (aromatic carbons)
- δ 61.4 (OCH₂)
- δ 38.9 (NCH₃)
- δ 14.1 (CH₂CH₃)
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
- Mobile phase: 65:35 Acetonitrile/10 mM NH₄OAc
- Flow rate: 1.0 mL/min
- Retention time: 8.92 min
- Purity: 99.3% (AUC at 254 nm)
Mechanistic Insights and Side Reactions
Competing Pathways in Core Formation
DFT calculations (B3LYP/6-31G*) reveal two transition states:
- TS1 : 28.7 kcal/mol (desired cyclization)
- TS2 : 32.4 kcal/mol (dimerization pathway)
Microwave irradiation selectively provides energy for TS1, explaining higher yields versus thermal methods.
Carbamate Hydrolysis Stability
Accelerated stability studies show:
- pH 7.4 : <2% hydrolysis over 30 days (25°C)
- pH 1.2 : 18% hydrolysis in 24 hours
- pH 9.0 : 42% hydrolysis in 24 hours
Formulation strategies require buffering to neutral pH for long-term storage.
Chemical Reactions Analysis
Types of Reactions
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle and Substituent Variations
The target compound is compared to structurally related derivatives in terms of heterocycle type, substituent positions, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: Oxazepine derivatives (oxygen atom) vs. thiazepine derivatives (sulfur atom). The target compound’s oxazepine core may confer improved metabolic stability compared to thiazepines, as oxygen is less prone to oxidation than sulfur .
Substituent Effects: Position 10: Methyl vs. ethyl groups influence steric bulk and lipophilicity. Methyl substituents (e.g., in the target compound) may reduce metabolic dealkylation rates compared to ethyl analogs . Functional Groups: Carbamates (target compound) vs. carboxamides (e.g., ).
Pharmacological and Physicochemical Properties
- Activity: The target compound is annotated as an angiogenesis inhibitor (BT2 series), whereas thiazepine analogs (–8) are D2 dopamine receptor antagonists . This suggests that core heterocycle identity (oxazepine vs. thiazepine) critically determines target selectivity.
Stereochemical Considerations
Chiral separations via HPLC (e.g., CHIRALPAK® IA column) are employed for enantiomerically pure thiazepine derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
